molecular formula C27H25NO3 B13371354 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one

Katalognummer: B13371354
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: DLEHXFUEAUQZQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that combines elements of naphthalene, phenylpropyl, and indole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the naphthalene and phenylpropyl groups through a series of coupling reactions. Specific reagents and catalysts, such as palladium or copper complexes, are often used to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the ketone would produce an alcohol.

Wissenschaftliche Forschungsanwendungen

3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
  • 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(4-phenylbutyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C27H25NO3

Molekulargewicht

411.5 g/mol

IUPAC-Name

3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-(3-phenylpropyl)indol-2-one

InChI

InChI=1S/C27H25NO3/c29-25-21-13-5-4-12-20(21)16-17-23(25)27(31)22-14-6-7-15-24(22)28(26(27)30)18-8-11-19-9-2-1-3-10-19/h1-7,9-10,12-15,23,31H,8,11,16-18H2

InChI-Schlüssel

DLEHXFUEAUQZQV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CCCC5=CC=CC=C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.